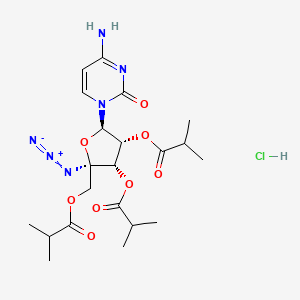

4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Balapiravirhydrochlorid ist ein experimentelles antivirales Medikament, das als Polymeraseinhibitor wirkt. Es wurde ursprünglich zur Behandlung der chronischen Hepatitis-C-Virusinfektion entwickelt und später auf seine potenzielle Verwendung bei der Behandlung von Dengue-Fieber untersucht . Die Verbindung ist ein Nukleosidanalogon, das die durch das RNA-Polymerase-Nicht-Strukturprotein 5B vermittelte Ribonukleinsäuresynthese hemmt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Balapiravirhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Nukleosidanalogons beinhalten. . Der Syntheseweg umfasst typischerweise:

- Bildung des Nukleosidanalogonkerns.

- Einführung der Azidogruppe.

- Veresterung mit Isobuttersäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von Balapiravirhydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

- Großtechnische Veresterungsreaktionen.

- Reinigungsschritte zur Entfernung von Verunreinigungen.

- Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Sicherheit .

Chemische Reaktionsanalyse

Arten von Reaktionen

Balapiravirhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können die Azidogruppe in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Amin-Derivate und substituierte Analoga .

Wissenschaftliche Forschungsanwendungen

Balapiravirhydrochlorid wurde umfassend auf seine antiviralen Eigenschaften untersucht. Seine Anwendungen umfassen:

Chemie: Als Modellverbindung zur Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Prozesse.

Medizin: Als potenzielle Behandlung für chronische Hepatitis-C-Virusinfektion und Dengue-Fieber untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und therapeutischen Mitteln eingesetzt

Wirkmechanismus

Balapiravirhydrochlorid übt seine Wirkung aus, indem es das RNA-Polymerase-Nicht-Strukturprotein 5B hemmt, das für die virale RNA-Synthese unerlässlich ist. Die Verbindung ist ein Prodrug, das nach der Aufnahme aus dem Magen-Darm-Trakt in seine aktive Form, R1479, umgewandelt wird. Diese aktive Form hemmt die Replikation des Hepatitis-C-Virus, indem sie den RNA-Syntheseprozess stört .

Analyse Chemischer Reaktionen

Types of Reactions

Balapiravir hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted analogs .

Wissenschaftliche Forschungsanwendungen

Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.

Industry: Utilized in the development of antiviral drugs and therapeutic agents

Wirkmechanismus

Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .

Vergleich Mit ähnlichen Verbindungen

Balapiravirhydrochlorid ist unter den Nukleosidanaloga einzigartig aufgrund seiner spezifischen Hemmung des RNA-Polymerase-Nicht-Strukturproteins 5B. Ähnliche Verbindungen umfassen:

Sofosbuvir: Ein weiteres Nukleosidanalogon, das zur Behandlung der Hepatitis-C-Virusinfektion verwendet wird.

Ribavirin: Ein breitbandwirksames antivirales Nukleosidanalogon.

Remdesivir: Ein antivirales Medikament, das zur Behandlung von COVID-19 eingesetzt wird

Balapiravirhydrochlorid zeichnet sich durch sein spezifisches Ziel und den einzigartigen Wirkmechanismus aus, der die Umwandlung in seine aktive Form beinhaltet .

Eigenschaften

CAS-Nummer |

690270-65-6 |

|---|---|

Molekularformel |

C21H31ClN6O8 |

Molekulargewicht |

531.0 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |

InChI-Schlüssel |

RAJFQMDUVDHLII-PYZPAVLJSA-N |

SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

Isomerische SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

Kanonische SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.